molecular formula C27H28N6O5S B12384473 ET receptor antagonist 3

ET receptor antagonist 3

Cat. No.: B12384473
M. Wt: 548.6 g/mol
InChI Key: KDLMJDXQJHRACU-UHFFFAOYSA-N
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Description

ET receptor antagonist 3 is a compound known for its ability to inhibit endothelin receptors, specifically targeting the endothelin receptor A subtype. Endothelin receptors play a crucial role in regulating vascular tone and cardiovascular homeostasis. This compound has shown promise in treating conditions such as pulmonary arterial hypertension and other cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ET receptor antagonist 3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the use of boronic acid substrates and palladium-catalyzed cross-coupling reactions . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ET receptor antagonist 3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in the formation of new functionalized derivatives of this compound .

Scientific Research Applications

ET receptor antagonist 3 has a wide range of scientific research applications:

Mechanism of Action

ET receptor antagonist 3 exerts its effects by binding to endothelin receptor A, thereby preventing the binding of endothelin peptides such as endothelin-1. This inhibition leads to vasodilation and reduced vascular resistance, which is beneficial in conditions like pulmonary arterial hypertension. The molecular targets include the endothelin receptor A subtype, and the pathways involved are primarily related to vascular tone regulation and cardiovascular homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ET receptor antagonist 3 is unique in its high selectivity for endothelin receptor A, which provides a more targeted therapeutic approach compared to dual antagonists like bosentan and macitentan. This selectivity reduces potential side effects associated with endothelin receptor B inhibition, making it a promising candidate for specific cardiovascular conditions .

Properties

Molecular Formula

C27H28N6O5S

Molecular Weight

548.6 g/mol

IUPAC Name

N-[5-(2-methoxyphenoxy)-6-[(1-methylpyrrolidin-2-yl)methoxy]-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide

InChI

InChI=1S/C27H28N6O5S/c1-33-17-8-10-19(33)18-37-27-23(38-22-14-7-6-13-21(22)36-2)24(30-26(31-27)25-28-15-9-16-29-25)32-39(34,35)20-11-4-3-5-12-20/h3-7,9,11-16,19H,8,10,17-18H2,1-2H3,(H,30,31,32)

InChI Key

KDLMJDXQJHRACU-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1COC2=NC(=NC(=C2OC3=CC=CC=C3OC)NS(=O)(=O)C4=CC=CC=C4)C5=NC=CC=N5

Origin of Product

United States

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